molecular formula C16H22N2O2 B2741428 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide CAS No. 946219-92-7

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

カタログ番号 B2741428
CAS番号: 946219-92-7
分子量: 274.364
InChIキー: UVDRXXVRIOAHMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide, also known as PTI-125, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. PTI-125 is a derivative of a naturally occurring compound called cyclophilin A (CypA), which is known to play a role in the pathogenesis of Alzheimer's disease (AD) and other neurodegenerative disorders.

作用機序

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is believed to exert its therapeutic effects through its interaction with CypA, a protein that is involved in the regulation of immune responses and the maintenance of cellular homeostasis. CypA has been shown to interact with amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of AD. N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to inhibit the interaction between CypA and Aβ peptides, thereby reducing neuroinflammation and improving synaptic function.
Biochemical and Physiological Effects:
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to have several biochemical and physiological effects in animal models of neurological disorders. In AD models, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to reduce Aβ deposition, tau hyperphosphorylation, and neuroinflammation. In TBI models, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to reduce neuronal damage, improve synaptic function, and enhance cognitive performance. In MS models, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to promote remyelination and reduce axonal damage.

実験室実験の利点と制限

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has several advantages for lab experiments, including its small size, ease of synthesis, and ability to cross the blood-brain barrier. However, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide also has some limitations, including its limited solubility and stability, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide. One potential direction is the development of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide analogs with improved solubility and stability. Another direction is the study of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide and its potential effects on other cellular processes.

合成法

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The first step involves the synthesis of 1,2,3,4-tetrahydroquinoline, which is then reacted with isobutyryl chloride to form N-isobutyryl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with propionyl chloride to form the final product, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide.

科学的研究の応用

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been studied for its potential therapeutic effects in various neurological disorders, including AD, traumatic brain injury (TBI), and multiple sclerosis (MS). In preclinical studies, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to reduce neuroinflammation, improve synaptic function, and enhance cognitive performance in animal models of AD and TBI. Additionally, N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been shown to promote remyelination and reduce axonal damage in animal models of MS.

特性

IUPAC Name

2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-15(19)18-9-5-6-12-7-8-13(10-14(12)18)17-16(20)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRXXVRIOAHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。